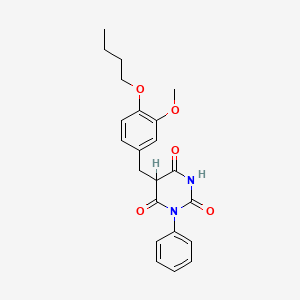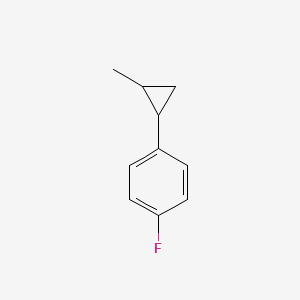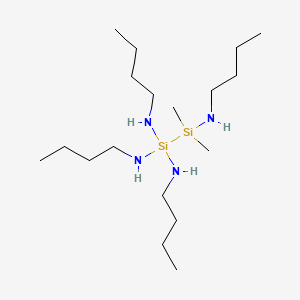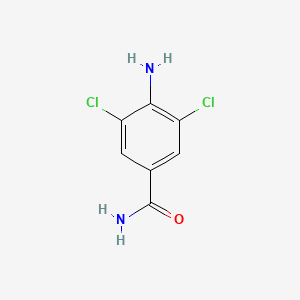![molecular formula C6H13N3 B13962080 1,3,5-Triazabicyclo[3.2.2]nonane CAS No. 343264-98-2](/img/structure/B13962080.png)
1,3,5-Triazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazabicyclo[322]nonane is a bicyclic compound containing three nitrogen atoms within its structure
Méthodes De Préparation
The synthesis of 1,3,5-Triazabicyclo[3.2.2]nonane typically involves multiple steps. One common method includes the reaction of hexamine with ammonium nitrate and fuming nitric acid in the presence of acetic acid and acetic anhydride . This process yields an intermediate compound, which is then further processed to obtain the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,3,5-Triazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo substitution reactions with acid chlorides to form amides, which can be further reduced to amines.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Triazabicyclo[3.2.2]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazabicyclo[3.2.2]nonane and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives exhibit antiprotozoal activity by interfering with the metabolic pathways of protozoa . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1,3,5-Triazabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:
1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but contains only two nitrogen atoms.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound with a different bicyclic framework and nitrogen atom arrangement.
The uniqueness of this compound lies in its three nitrogen atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
343264-98-2 |
|---|---|
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
1,3,5-triazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-4-3-8(1)5-7-6-9/h7H,1-6H2 |
Clé InChI |
QTMPRLFMYKHCFV-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


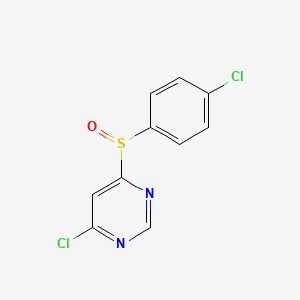
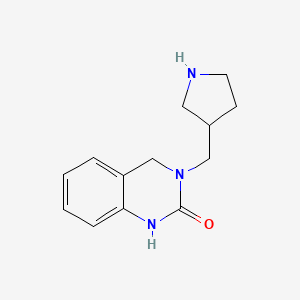
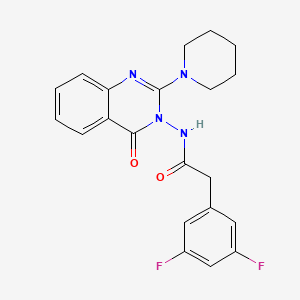
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)


![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
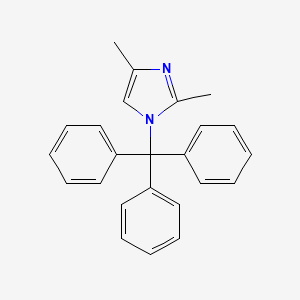
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)

